2-(3-methyl-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(3-Methyl-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazide derivatives with appropriate reagents. One common method includes the reaction of 3-methyl-4-nitrobenzhydrazide with aromatic aldehydes to form hydrazide-hydrazones, which are then cyclized using acetic anhydride to yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyl-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Cyclization: Acetic anhydride is commonly used for cyclization reactions.
Major Products:
Reduction of the nitro group: results in the formation of 2-(3-amino-4-methylphenyl)-5-phenyl-1,3,4-oxadiazole.
Electrophilic substitution: on the phenyl ring can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methyl-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of scintillating materials and dyes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern, leading to variations in their chemical and biological properties.
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: These derivatives have shown significant antimicrobial activity and are structurally related to 2-(3-methyl-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of nitro and phenyl groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-9-12(7-8-13(10)18(19)20)15-17-16-14(21-15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTREHPVNFMZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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